molecular formula C21H24N6O2 B2402796 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013989-40-6

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2402796
CAS番号: 1013989-40-6
分子量: 392.463
InChIキー: YQDYNKPBVHVFEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

特性

IUPAC Name

1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-13(2)26-17-18(22-20(26)27-15(4)11-14(3)23-27)24(5)21(29)25(19(17)28)12-16-9-7-6-8-10-16/h6-11,13H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDYNKPBVHVFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials may include purine derivatives, benzyl halides, and pyrazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have indicated that compounds structurally similar to 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, research has shown that pyrazole derivatives can induce apoptosis in cancer cells through various biochemical pathways .

2. Anti-inflammatory Effects
There is growing evidence supporting the anti-inflammatory potential of this compound. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes. This dual inhibition suggests that it could be developed into a therapeutic agent for treating inflammatory diseases .

3. Neuroprotective Properties
The compound's structural characteristics may confer neuroprotective effects as well. Pyrazole derivatives have been linked to the modulation of neurotransmitter systems and neuroinflammation, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease .

Biological Evaluation and Case Studies

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX and LOX enzymes
NeuroprotectiveModulates neurotransmitter systems

Case Study: Anticancer Mechanism
A study published in 2023 examined the anticancer effects of a related purine derivative. The researchers found that the compound inhibited tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell survival and proliferation. This highlights the potential for 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione to serve as a lead compound for further drug development .

作用機序

The mechanism of action of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

類似化合物との比較

Similar Compounds

Similar compounds include other purine derivatives with modifications at different positions on the purine ring. Examples include:

  • 1-benzyl-3-methyl-7-isopropylxanthine
  • 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylxanthine

Uniqueness

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its structure incorporates a benzyl moiety and a pyrazole ring, which are significant for its biological activity. This article explores the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C21H24N6O2
  • Molecular Weight : 392.5 g/mol
  • CAS Number : 1013989-40-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the pyrazole and purine structures suggests potential interactions with nucleic acid synthesis and enzyme inhibition.

Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related compounds displayed IC50 values ranging from 0.15 to 7.26 μM against A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related benzyl derivatives have shown strong antibacterial and antifungal activities in various studies . The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes. For example, derivatives with similar structures have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Some derivatives have demonstrated nanomolar IC50 values against AChE, indicating potent inhibitory activity .

Study on Anticancer Activity

A recent investigation into the anticancer effects of purine derivatives found that compounds structurally related to 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent positions on the purine ring in enhancing bioactivity .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of a series of benzyl derivatives against common pathogens. The results indicated that certain modifications on the benzyl group improved antibacterial activity significantly compared to unmodified compounds .

Data Table: Biological Activities Overview

Activity TypeRelated CompoundsIC50 Range (μM)Reference
AnticancerPurine derivatives0.15 - 7.26
AntimicrobialBenzyl derivativesVaries
Enzyme InhibitionAChE inhibitorsNanomolar

Q & A

Q. What are the key considerations for designing a synthesis pathway for this compound?

  • Methodological Answer : Focus on multi-step synthesis involving purine core functionalization. For example:
  • Step 1 : Introduce the benzyl group at position 1 via alkylation under anhydrous conditions (e.g., using NaH/DMF).
  • Step 2 : Install the 3,5-dimethylpyrazole moiety at position 8 via nucleophilic substitution, leveraging palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 3 : Optimize regioselectivity for isopropyl and methyl groups at positions 7 and 3 using protecting groups (e.g., Boc for amines).
  • Validation : Monitor reaction progress via TLC and HPLC, with final structural confirmation by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How to confirm the purity and structural integrity of the synthesized compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : Compare 1^1H NMR chemical shifts (e.g., benzyl protons at δ 4.8–5.2 ppm, pyrazole protons at δ 6.5–7.0 ppm) to literature analogs .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) via ESI-MS.
  • Crystallography : If single crystals are obtained, perform X-ray diffraction to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How to analyze conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Hypothesis Testing :
  • Solubility Screening : Use a solvent gradient (e.g., DMSO, ethanol, hexane) to identify polarity-dependent trends.
  • Computational Modeling : Calculate logP values (e.g., via ChemDraw or Schrödinger Suite) to predict solubility.
  • Contradiction Resolution : If experimental data deviates from predictions (e.g., lower solubility in DMSO), investigate aggregation or hydrogen-bonding interactions via dynamic light scattering (DLS) or FTIR .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

  • Methodological Answer :
  • Degradation Pathways :
  • Hydrolytic Stability : Test pH-dependent degradation (pH 2–9) at 37°C over 24 hours.
  • Oxidative Stress : Expose to H2_2O2_2 or liver microsomes to simulate metabolic breakdown.
  • Stabilization :
  • Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to shield reactive groups (e.g., pyrazole).
  • Storage : Store lyophilized at -80°C, avoiding repeated freeze-thaw cycles .

Q. How to design a structure-activity relationship (SAR) study targeting adenosine receptor modulation?

  • Methodological Answer :
  • Key Modifications :
  • Pyrazole Substitution : Replace 3,5-dimethyl groups with electron-withdrawing groups (e.g., -CF3_3) to alter receptor binding.
  • Benzyl Group Optimization : Test para-substituted benzyl derivatives (e.g., -Cl, -OCH3_3) for enhanced selectivity.
  • Assays :
  • In Vitro : Radioligand binding assays (e.g., 3^3H-CCPA for A1_1 receptors).
  • In Silico : Molecular docking (e.g., AutoDock Vina) to map interactions with receptor pockets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。